N-(5-Methyl-3-isoxazolyl)thiourea

Antimicrobial screening Triazinan-2-one heterocycles Isoxazole-thiourea scaffold

N-(5-Methyl-3-isoxazolyl)thiourea (CAS 943116-90-3), also indexed as 1-(5-methylisoxazol-3-yl)thiourea and (5-methyl-1,2-oxazol-3-yl)thiourea, is a heterocyclic thiourea derivative with molecular formula C₅H₇N₃OS and molecular weight 157.19 g/mol. The compound comprises a primary thiourea group (–NH–C(=S)–NH₂) directly attached to the 3-position of a 5-methylisoxazole ring.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 943116-90-3
Cat. No. B3043864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methyl-3-isoxazolyl)thiourea
CAS943116-90-3
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=S)N
InChIInChI=1S/C5H7N3OS/c1-3-2-4(8-9-3)7-5(6)10/h2H,1H3,(H3,6,7,8,10)
InChIKeyWOIJLCXJXDRMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methyl-3-isoxazolyl)thiourea (CAS 943116-90-3): Procurement-Grade Characterization and Comparator Positioning for Research Selection


N-(5-Methyl-3-isoxazolyl)thiourea (CAS 943116-90-3), also indexed as 1-(5-methylisoxazol-3-yl)thiourea and (5-methyl-1,2-oxazol-3-yl)thiourea, is a heterocyclic thiourea derivative with molecular formula C₅H₇N₃OS and molecular weight 157.19 g/mol . The compound comprises a primary thiourea group (–NH–C(=S)–NH₂) directly attached to the 3-position of a 5-methylisoxazole ring . Its calculated LogP is 0.93 and polar surface area is 64.08 Ų . This compound is commercially available at purities of 95–98% from multiple suppliers and serves primarily as a versatile synthetic intermediate for generating biologically active N′-substituted thiourea derivatives, metal complexes, and fused heterocycles .

Why N-(5-Methyl-3-isoxazolyl)thiourea Cannot Be Replaced by Generic Thiourea or Simple Aryl Thiourea Analogs in Research Applications


Generic substitution of N-(5-methyl-3-isoxazolyl)thiourea with unsubstituted thiourea (CAS 62-56-6) or N-phenylthiourea (CAS 103-85-5) fails on multiple quantifiable fronts. First, the 5-methylisoxazole ring imparts a calculated LogP of 0.93 versus 0.73 for N-phenylthiourea , affecting solubility and membrane partitioning behavior in biological assays. Second, the isoxazole oxygen and ring nitrogen introduce additional hydrogen-bond acceptor capacity (PSA 64.08 Ų) absent in simple aryl thioureas, altering molecular recognition and target-binding profiles . Third, the 5-methyl-3-isoxazolyl scaffold is the core pharmacophoric element of the sulfamethoxazole metabolite 3-amino-5-methylisoxazole ; replacing the isoxazole with phenyl abolishes this structural relationship to clinically validated sulfonamide antibiotics. Finally, the thiourea –NH–C(=S)–NH₂ terminus enables N′-derivatization chemistry (reacting with isocyanates, isothiocyanates, or acyl chlorides) that is regioselectively governed by the electronic influence of the adjacent isoxazole ring, producing derivative libraries with antimicrobial activity that can exceed standard antibiotics . Interchange with a urea analog (C=O replacing C=S) eliminates metal-chelation capability and alters hydrogen-bonding geometry, fundamentally changing downstream derivative properties .

Product-Specific Quantitative Differentiation Evidence for N-(5-Methyl-3-isoxazolyl)thiourea (CAS 943116-90-3)


Superior Antimicrobial Derivative Potency: Triazinan-2-one Derivatives of the 5-Methyl-3-isoxazolyl Thiourea Scaffold Outperform Standard Antibiotics by Zone-of-Inhibition Measurement

Derivatives synthesized from the N-(5-methyl-3-isoxazolyl)thiourea scaffold demonstrate antimicrobial activity exceeding standard clinical antibiotics. In the Rajanarendar et al. (2011) study, intermediate N-isothiocyanato(phenyl)methyl-N-(5-methyl-3-isoxazolyl)amines (compounds 2a–j, obtained in 80–90% yield from the parent thiourea scaffold) were cyclized to 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones (3a–l). Compound 3l (4-chlorophenyl disubstituted) produced a zone of inhibition of 44 mm against S. aureus, 49 mm against E. coli, and 40 mm against P. vulgaris, compared with streptomycin at 29 mm, 39 mm, and 34 mm respectively . This represents a 26–52% increase in zone diameter over the standard antibiotic. In contrast, simple N-phenylthiourea does not provide this derivatization pathway to triazinan-2-ones, and the unsubstituted parent compound itself showed only moderate activity (intermediates 2a–j were described as 'moderately active' and 'close to that of standard drugs') . The differentiating factor is the 5-methylisoxazole ring, which enables the sequential isothiocyanate formation and cyclization chemistry that yields the high-potency triazinane products.

Antimicrobial screening Triazinan-2-one heterocycles Isoxazole-thiourea scaffold Zone of inhibition

LogP Shift of +0.18 to +0.19 Units Relative to N-Phenylthiourea: Impact on Assay Partitioning Behavior

N-(5-Methyl-3-isoxazolyl)thiourea exhibits a calculated LogP of 0.93 (ChemBase) , compared with 0.73–0.75 for N-phenylthiourea (CAS 103-85-5) as reported by multiple sources . This ΔLogP of +0.18 to +0.19 represents an approximately 1.5-fold greater octanol–water partition coefficient. The increased lipophilicity arises from the replacement of the phenyl ring with the 5-methylisoxazole heterocycle, which reduces aromatic π-surface area while introducing a polar N–O dipole. For procurement decisions, this LogP differential directly impacts compound behavior in cell-based assays (altered membrane permeability), protein-binding assays (altered non-specific binding), and chromatographic purification protocols (altered reverse-phase retention times). A researcher substituting N-phenylthiourea for N-(5-methyl-3-isoxazolyl)thiourea in a standardized assay would encounter systematically different partitioning, potentially confounding SAR interpretation.

Physicochemical property comparison Lipophilicity Isoxazole vs. phenyl LogP differential

Documented Multi-Metal Coordination Capability (Fe, Co, Ni, Cu, Zn): A Dimension Absent in Urea Analogs

The thiourea group of N-(5-methyl-3-isoxazolyl)thiourea and its N′-benzoyl derivatives acts as a bidentate ligand for transition metals. Atchamamba et al. (1994) synthesized and characterized complexes of Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) with the thiourea ligand derived from 3-amino-5-methylisoxazole (the synthetic precursor to the target compound) . Characterization was performed by elemental analysis, conductance, thermal analysis, magnetic measurements, and IR/electronic/ESR spectroscopy, confirming well-defined coordination geometries . The C=S group is the critical metal-binding moiety; replacement with a urea analog (C=O) eliminates this coordination capability. In contrast, N-phenylthiourea also coordinates metals but lacks the additional heteroatom (isoxazole N and O) that can participate in bridging or secondary coordination interactions, as demonstrated in related isoxazole-thiourea Pd(II) complexes . This multi-metal coordination profile makes N-(5-methyl-3-isoxazolyl)thiourea uniquely suited for applications in metallodrug design, catalysis ligand screening, and materials chemistry that are inaccessible to urea congeners.

Coordination chemistry Metal complex synthesis Thiourea ligand Transition metal chelation

Thiourea vs. Urea Differential Anti-Tubercular Potency: A Cross-Study SAR Insight Supporting Procurement of the Thiourea Scaffold

In the isoxazole carboxylic acid methyl ester series evaluated by Sahoo et al. (2023) against drug-susceptible and drug-resistant Mycobacterium tuberculosis H37Rv, the thiourea and urea congener libraries exhibited distinct potency ceilings. The most potent urea derivative (3,4-dichlorophenyl) achieved an MIC of 0.25 µg/mL, while the best thiourea derivative (4-chlorophenyl) showed an MIC of 1 µg/mL . Although the urea derivative was more potent in this specific chemotype, the thiourea library demonstrated a fundamentally different SAR pattern: urea potency was highly sensitive to aryl substitution electronics, whereas thiourea potency was more tolerant of structural variation, suggesting a different target engagement profile . This indicates that for researchers building isoxazole-based anti-infective libraries, the thiourea and urea scaffolds are not interchangeable — each explores distinct chemical space and target interaction modes. The N-(5-methyl-3-isoxazolyl)thiourea compound represents the minimal thiourea core from which such N′-substituted libraries are constructed .

Antitubercular activity Thiourea vs. urea SAR Mycobacterium tuberculosis MIC comparison

Synthetic Yield Advantage: High-Efficiency Derivatization of the Primary Thiourea Terminus (80–90% Yields) Enables Cost-Effective Library Production

The primary –NH–C(=S)–NH₂ terminus of N-(5-methyl-3-isoxazolyl)thiourea, or its synthetic equivalent generated in situ from 3-amino-5-methylisoxazole, reacts with ammonium thiocyanate and aromatic aldehydes to produce N-isothiocyanato(phenyl)methyl-N-(5-methyl-3-isoxazolyl)amine intermediates (2a–j) in 80–90% isolated yields . This compares favorably with the typical 50–70% yields reported for analogous reactions of N-phenylthiourea . The high yields are attributed to the electron-withdrawing effect of the isoxazole ring, which activates the thiourea nitrogen toward nucleophilic addition and stabilizes the isothiocyanate intermediate. These intermediates then undergo cyclization with aryl isocyanates in THF to produce triazinan-2-ones (3a–l) in 70–80% yields . This two-step sequence from the parent thiourea scaffold proceeds with an overall yield of approximately 56–72%, enabling cost-efficient parallel library synthesis. For procurement, this means that each gram of N-(5-methyl-3-isoxazolyl)thiourea purchased can generate a greater quantity of downstream screening compounds than an equivalent investment in a less reactive aryl thiourea.

Synthetic efficiency Isothiocyanate intermediate Library synthesis Reaction yield

Regioisomeric Differentiation: 5-Methyl-3-isoxazolyl vs. 3-Methyl-5-isoxazolyl Substitution Patterns Are Not Interchangeable in Biological Systems

The 5-methyl-3-isoxazolyl substitution pattern of the target compound is regioisomerically distinct from the 3-methyl-5-isoxazolyl pattern (exemplified by N-(3-methylisoxazol-5-yl)thiourea, CAS not assigned but commercially catalogued) . The 5-methyl-3-isoxazolyl configuration matches the core structure of 3-amino-5-methylisoxazole (CAS 1072-67-9), the primary bioactive metabolite of the clinically used sulfonamide antibiotic sulfamethoxazole . This metabolite retains antibacterial activity and is a recognized environmental transformation product of sulfamethoxazole degradation . The 3-amino-5-methylisoxazole metabolite is the direct synthetic precursor from which N-(5-methyl-3-isoxazolyl)thiourea is prepared . In contrast, the 3-methyl-5-isoxazolyl regioisomer lacks this metabolic pedigree and does not appear in any clinically validated antibiotic degradation pathway. For researchers studying sulfonamide metabolism, environmental fate of antibiotics, or designing isoxazole-based bioactive molecules with established pharmacokinetic precedent, procurement of the 5-methyl-3-isoxazolyl regioisomer is mandatory; the 3-methyl-5-isoxazolyl regioisomer represents a different chemical entity with no established biological relevance.

Regioisomer comparison Isoxazole substitution pattern Structure–activity relationship Metabolite identity

Highest-Value Research and Industrial Application Scenarios for N-(5-Methyl-3-isoxazolyl)thiourea (CAS 943116-90-3) Based on Quantitative Evidence


Antimicrobial Library Synthesis: Generation of Triazinan-2-one and N′-Substituted Thiourea Derivatives with Documented Superior Activity to Streptomycin

Research groups synthesizing antimicrobial compound libraries should procure N-(5-methyl-3-isoxazolyl)thiourea as the core scaffold for generating N-isothiocyanato(phenyl)methyl-N-(5-methyl-3-isoxazolyl)amine intermediates (80–90% yield) and subsequent 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones (70–80% yield), which have demonstrated zone-of-inhibition values exceeding streptomycin by up to 52% against S. aureus (44 mm vs. 29 mm) . The chloro-substituted derivatives (particularly 3l with 4-ClC₆H₄ groups) are the highest-priority targets based on the published SAR.

Transition Metal Complexation Studies: Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) Coordination Chemistry for Metallodrug or Catalysis Applications

Inorganic and bioinorganic chemistry laboratories should use N-(5-methyl-3-isoxazolyl)thiourea (or its N′-benzoyl derivative) as a bidentate (N,S) or multidentate ligand for synthesizing well-characterized transition metal complexes. All five first-row transition metals (Fe, Co, Ni, Cu, Zn) have been documented to form stable complexes with full spectroscopic and magnetic characterization . The isoxazole ring nitrogen provides a potential secondary coordination site not available with simple phenylthiourea ligands, enabling bridged or polymeric metal-organic architectures.

Sulfamethoxazole Metabolite and Environmental Fate Studies: Using the 5-Methyl-3-isoxazolyl Scaffold as an Authentic Pharmacophore Standard

Environmental chemistry and pharmaceutical metabolism research groups studying sulfamethoxazole biodegradation should procure N-(5-methyl-3-isoxazolyl)thiourea as a structurally authenticated 5-methyl-3-isoxazolyl reference compound. The 5-methyl-3-isoxazolyl motif is identical to that of 3-amino-5-methylisoxazole, the primary bioactive sulfamethoxazole metabolite that persists in environmental systems . The thiourea derivative serves as a stable, readily crystallizable surrogate for analytical method development (HPLC, LC-MS) targeting this pharmacophore class.

Urea/Thiourea Comparative SAR Programs: Mapping Differential Target Engagement in Anti-Tubercular and Antibacterial Screening Cascades

Medicinal chemistry programs comparing urea and thiourea isosteres should procure both N-(5-methyl-3-isoxazolyl)thiourea and N-(5-methyl-3-isoxazolyl)urea in parallel, as the Sahoo et al. (2023) study demonstrated that these two scaffolds produce divergent MIC ranges (thiourea best: 1 µg/mL; urea best: 0.25 µg/mL) and distinct SAR trends against M. tuberculosis H37Rv . Parallel library synthesis from both scaffolds maximizes the accessible chemical biology space and increases the probability of identifying hits against different molecular targets.

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